4-Amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
4-amino-2-(carboxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O4/c8-6-3(7(13)14)2-9-4(10-6)1-5(11)12/h2H,1H2,(H,11,12)(H,13,14)(H2,8,9,10) |
InChI Key |
AZKSAHZDQRGOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CC(=O)O)N)C(=O)O |
Origin of Product |
United States |
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